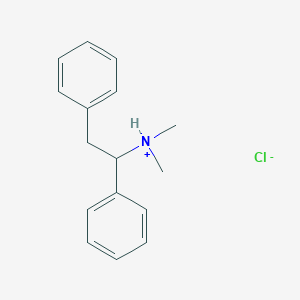

(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride

Vue d'ensemble

Description

(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride is a compound that contains a hydrochloride group. In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base, such as an amine . Hydrochlorides are commonly used in medications to improve their water solubility, which can enhance their absorption into the bloodstream .

Synthesis Analysis

The synthesis of compounds similar to (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride often involves reactions with amines. For instance, metformin, a related compound, was initially synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating . Another example is the synthesis of amantadine hydrochloride, which involves the reaction of 1-bromoadamantane with formamide .Molecular Structure Analysis

The molecular structure of (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride can be analyzed using various techniques such as X-ray powder diffraction and differential scanning calorimetry . These techniques can provide information about the crystal structure of the compound.Chemical Reactions Analysis

The chemical reactions involving (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride can be analyzed using stoichiometric calculations and chemical reactions . This allows for the determination of the amounts or concentrations of substances present in a sample.Physical And Chemical Properties Analysis

The physical and chemical properties of (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride can be analyzed using various methods. For instance, metformin hydrochloride, a related compound, is a peroral hypoglycemic agent of the biguanide class that is used to treat type 2 diabetes mellitus .Applications De Recherche Scientifique

Synthesis and Characterization

- (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride is involved in various chemical synthesis processes. Its use as an intermediate in organic syntheses is notable, specifically in the preparation of N-methyl-1,2-diphenylethylamine and its hydrochloride counterpart (Moffett, 2003). Additionally, it plays a role in the synthesis of related compounds, such as diphenidine, which has been characterized through various analytical techniques including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy (Wallach et al., 2015).

Pharmacological Applications

- In pharmacology, (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride derivatives have been studied for their potential as pharmaceutical agents. For example, AC-7954, a nonpeptidic agonist of the urotensin-II receptor, is derived from this compound. It has shown promise in pharmacological research due to its selectivity and drug-like characteristics, which could lead to new therapeutic avenues (Croston et al., 2002).

Chemical Process Optimization

- This compound is also instrumental in optimizing chemical processes. For instance, in the continuous flow synthesis and purification of diphenhydramine hydrochloride, a process that emphasizes atom economy and waste minimization, (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride plays a critical role (Snead & Jamison, 2013).

Chemical Analysis and Differentiation

- Its analogues have been important in chemical analysis, especially in differentiating isomeric compounds. The study of 2-methoxydiphenidine and its isomers exemplifies this, where the compound's structural diversity aids in analytical challenges and differentiation during chemical analysis (McLaughlin et al., 2016).

Propriétés

IUPAC Name |

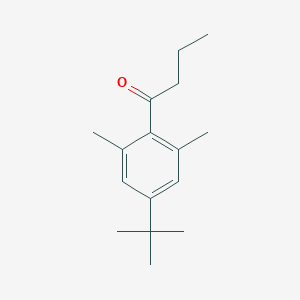

1,2-diphenylethyl(dimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c1-17(2)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16H,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIHKZMKDNVEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+](C)C(CC1=CC=CC=C1)C2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)